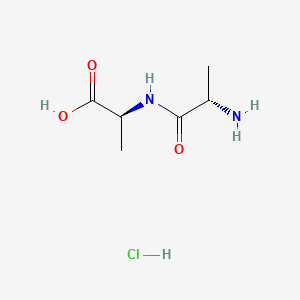

L-丙氨酰-L-丙氨酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-Alanyl-l-alanine hydrochloride is a dipeptide composed of two alanine molecules linked by a peptide bond, with an additional hydrochloride group. This compound is known for its stability and solubility in water, making it a valuable component in various scientific and industrial applications.

科学研究应用

L-Alanyl-l-alanine hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study peptide behavior and stability in various environments . In biology and medicine, it serves as a building block for the synthesis of more complex peptides and proteins. Its stability and solubility make it an ideal candidate for drug formulation and delivery systems .

作用机制

Target of Action

L-Alanyl-l-alanine HCl, also known as Ala-Ala, is a dipeptide consisting of two alanine molecules. It is primarily targeted by enzymes such as alanine dehydrogenase (AlaDH) and amino acid ester acyltransferase . These enzymes play a key role in microbial carbon and nitrogen metabolism, spore formation, and photosynthesis .

Mode of Action

The compound interacts with its target enzymes to undergo various biochemical reactions. For instance, in the presence of alanine dehydrogenase, L-Alanyl-l-alanine can be converted into pyruvate, which is a key intermediate in several metabolic pathways . The interaction of L-Alanyl-l-alanine with its targets results in changes in the metabolic pathways of the organism.

Biochemical Pathways

L-Alanyl-l-alanine participates in several biochemical pathways. It is involved in the metabolism of alanine, one of the 20 standard amino acids used in the biosynthesis of proteins . Additionally, it can be used in the biosynthesis of L-alanyl-L-glutamine, a dipeptide with high water solubility, good thermal stability, and high bioavailability .

Pharmacokinetics

It is known that l-alanyl-l-alanine can be used as a starting material in the synthesis of other compounds via solution phase peptide synthesis . This suggests that it may have good bioavailability.

Result of Action

The action of L-Alanyl-l-alanine HCl at the molecular and cellular level results in the production of other compounds, such as L-alanyl-L-glutamine . This compound has been found to protect the gastrointestinal tract, reducing the risk of infections and infection-related problems such as diarrhea, dehydration, malabsorption, and electrolyte imbalance .

Action Environment

The action of L-Alanyl-l-alanine HCl can be influenced by various environmental factors. For instance, the pH of the environment can affect the conformation and thus the reactivity of the molecule . Furthermore, the presence of other compounds, such as enzymes and substrates, can also influence the compound’s action, efficacy, and stability .

准备方法

Synthetic Routes and Reaction Conditions: L-Alanyl-l-alanine hydrochloride can be synthesized through chemical or enzymatic methods. One common chemical synthesis involves the condensation of benzyloxycarbonyl-l-alanine and methyl glutamate via activated ester or triphenyl phosphine/hexachloroethane condensation . This method requires careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity.

Industrial Production Methods: Industrial production of L-Alanyl-l-alanine hydrochloride often employs biotechnological processes. For instance, a metabolically engineered Escherichia coli strain can be used to produce the dipeptide by overexpressing specific enzymes like L-amino acid α-ligase . This method is advantageous due to its efficiency and lower environmental impact compared to traditional chemical synthesis.

化学反应分析

Types of Reactions: L-Alanyl-l-alanine hydrochloride undergoes various chemical reactions, including hydrolysis, epimerization, and cyclization. In acidic conditions, the dipeptide can hydrolyze into its constituent amino acids, alanine . Epimerization of the N-terminal residue and cyclization into diketopiperazine are also observed under specific conditions .

Common Reagents and Conditions: The hydrolysis of L-Alanyl-l-alanine hydrochloride typically occurs in acidic solutions, such as hydrochloric acid or phosphoric acid . The epimerization and cyclization reactions are influenced by the pH and temperature of the solution.

Major Products: The major products formed from the hydrolysis of L-Alanyl-l-alanine hydrochloride are alanine molecules. Epimerization results in the formation of different stereoisomers, while cyclization leads to the production of diketopiperazine .

相似化合物的比较

Similar Compounds: Similar compounds to L-Alanyl-l-alanine hydrochloride include other dipeptides such as L-Alanyl-l-glutamine and L-Alanyl-l-valine . These compounds share similar structural features but differ in their amino acid composition and properties.

Uniqueness: L-Alanyl-l-alanine hydrochloride is unique due to its high stability and solubility in water, which are not as pronounced in other dipeptides. This makes it particularly useful in applications requiring prolonged stability and easy dissolution .

Conclusion

L-Alanyl-l-alanine hydrochloride is a versatile dipeptide with significant applications in chemistry, biology, medicine, and industry. Its stability, solubility, and ease of synthesis make it a valuable compound for various scientific research and industrial processes.

属性

IUPAC Name |

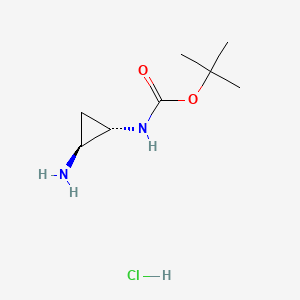

(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-3(7)5(9)8-4(2)6(10)11;/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);1H/t3-,4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZTXOMGFUVZSN-MMALYQPHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56611-94-0 |

Source

|

| Record name | L-Alanine, L-alanyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56611-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)

![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B581885.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B581894.png)